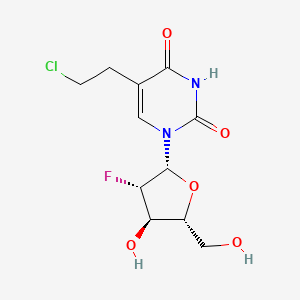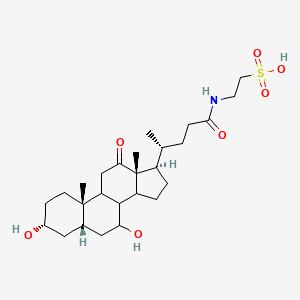
Cefau
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil is a synthetic nucleoside analogue that has garnered attention due to its potential antiviral and anticancer properties. This compound is structurally related to uracil, a naturally occurring pyrimidine nucleobase, and incorporates both a chloroethyl group and a fluoroarabinofuranosyl moiety, which contribute to its unique chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a suitable uracil derivative is reacted with 2-chloroethyl fluoride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the uracil moiety, leading to the formation of different oxidation states.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the chloroethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Reaction conditions typically involve the use of aprotic solvents and bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the uracil moiety.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of uracil derivatives with higher oxidation states.
Hydrolysis Products: Hydrolysis typically results in the formation of uracil and 2-chloroethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex nucleoside analogues.
Biology: The compound is used in studies involving DNA and RNA synthesis, as it can be incorporated into nucleic acids.
Medicine: It has shown promise as an antiviral agent, particularly against herpes simplex virus, and as a potential anticancer agent due to its ability to interfere with DNA replication.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil involves its incorporation into DNA or RNA, where it acts as a chain terminator, preventing further elongation of the nucleic acid strand. This inhibition of nucleic acid synthesis disrupts viral replication and can induce apoptosis in cancer cells. The compound is preferentially phosphorylated by viral thymidine kinase, leading to selective inhibition of viral DNA polymerase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Chloroethyl)-2’-deoxyuridine: Another nucleoside analogue with similar antiviral properties.
5-Fluorouracil: A widely used anticancer agent that also targets nucleic acid synthesis.
Cytarabine: A nucleoside analogue used in the treatment of certain cancers, particularly leukemia.
Uniqueness
5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil is unique due to the presence of both a chloroethyl group and a fluoroarabinofuranosyl moiety, which confer distinct chemical and biological properties. Its selective phosphorylation by viral enzymes and incorporation into nucleic acids make it a potent antiviral and anticancer agent with a specific mechanism of action.
Eigenschaften
CAS-Nummer |
90301-73-8 |
|---|---|
Molekularformel |
C11H14ClFN2O5 |
Molekulargewicht |
308.69 g/mol |
IUPAC-Name |
5-(2-chloroethyl)-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14ClFN2O5/c12-2-1-5-3-15(11(19)14-9(5)18)10-7(13)8(17)6(4-16)20-10/h3,6-8,10,16-17H,1-2,4H2,(H,14,18,19)/t6-,7+,8-,10-/m1/s1 |
InChI-Schlüssel |
ABXZJZASTZBCFC-IBCQBUCCSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CCCl |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)CCCl |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CCCl |
Key on ui other cas no. |
90301-73-8 |
Synonyme |
5-(2-chloroethyl)-2'-fluoroarabinofuranosyluracil CEFAU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, N,N-dimethyl-2-(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)-](/img/structure/B1219725.png)


![3-(2-Benzo[cd]indolylamino)benzoic acid](/img/structure/B1219731.png)









